Pentadecane-2,5,8-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentadecane-2,5,8-trione is a chemical compound with the molecular formula C15H26O3 It is characterized by the presence of three ketone groups located at the 2nd, 5th, and 8th positions of the pentadecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentadecane-2,5,8-trione can be synthesized through the condensation reactions of renewable keto acids with paraformaldehyde. One such method involves the use of sulfuric acid and Amberlyst-H+ as catalysts. The reaction is carried out under neat conditions at 80°C, resulting in the formation of the desired compound in high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of renewable feedstock chemicals and efficient catalytic processes to ensure high yield and purity. The use of renewable resources aligns with the growing interest in sustainable and environmentally friendly chemical production.
Chemical Reactions Analysis
Types of Reactions
Pentadecane-2,5,8-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and alcohols can react with the ketone groups under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Pentadecane-2,5,8-trione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pentadecane-2,5,8-trione involves its interaction with various molecular targets and pathways. The ketone groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways and targets depend on the context of its application, such as in drug development or biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2,9,13-trioxadispiro[4.1.4.3]tetradecane-3,6,10-trione: A similar compound with a dispiro bis-lactone ring system.
2,9,11,14-tetraoxadispiro[4.1.5.3]pentadecane-3,6-dione: Another related compound with a different ring structure.
Uniqueness
Pentadecane-2,5,8-trione is unique due to its linear structure with three ketone groups, which allows for diverse chemical reactivity and potential applications. Its synthesis from renewable resources also highlights its significance in sustainable chemistry.
Properties
CAS No. |
62619-73-2 |
---|---|
Molecular Formula |
C15H26O3 |
Molecular Weight |
254.36 g/mol |
IUPAC Name |
pentadecane-2,5,8-trione |
InChI |
InChI=1S/C15H26O3/c1-3-4-5-6-7-8-14(17)11-12-15(18)10-9-13(2)16/h3-12H2,1-2H3 |
InChI Key |
MXDLMXHIWXHEFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)CCC(=O)CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.